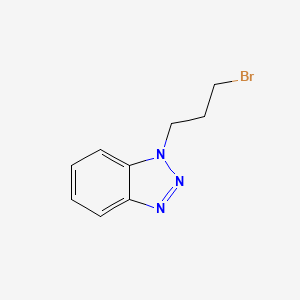

1-(3-bromopropyl)-1H-benzotriazole

描述

1-(3-bromopropyl)-1H-benzotriazole is a useful research compound. Its molecular formula is C9H10BrN3 and its molecular weight is 240.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Benzotriazole derivatives, including 1-(3-bromopropyl)-1H-benzotriazole, have been studied for their antimicrobial properties. Research indicates that benzotriazoles exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzotriazole derivatives demonstrate significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiparasitic Properties

The compound has also been evaluated for its antiparasitic activity. Research has indicated that benzotriazole derivatives can inhibit the growth of protozoan parasites, such as Trypanosoma cruzi, which causes Chagas disease. In vitro studies revealed that modifications to the benzotriazole structure can enhance its efficacy against these pathogens .

Anthelmintic Potential

Benzotriazoles have been explored for their anthelmintic properties, with some derivatives showing effectiveness against common helminth infections. Compounds similar to this compound have been tested in vitro against various helminths, demonstrating dose-dependent activity .

Environmental Applications

Corrosion Inhibition

Benzotriazoles are widely recognized for their use as corrosion inhibitors in various industrial applications. The presence of the benzotriazole moiety provides a protective layer on metal surfaces, preventing oxidation and corrosion. This application is particularly relevant in environments where metals are exposed to harsh conditions .

Pollution Monitoring

As emerging contaminants, benzotriazoles, including this compound, are being studied for their environmental impact. Their persistence in aquatic systems raises concerns about bioaccumulation and toxicity to aquatic organisms. Researchers are investigating methods to monitor and mitigate the effects of these compounds in wastewater treatment processes .

Materials Science Applications

Photostability and UV Protection

Benzotriazoles are employed as UV stabilizers in polymers and coatings. The addition of compounds like this compound can enhance the photostability of materials by absorbing UV radiation and preventing degradation. This application is crucial in industries where materials are exposed to sunlight for extended periods .

Case Studies

- Study on Antimicrobial Efficacy : A research team synthesized several benzotriazole derivatives, including this compound, and tested their antibacterial activity against Staphylococcus aureus. The results indicated that specific modifications to the benzotriazole structure significantly enhanced antimicrobial potency compared to standard treatments .

- Environmental Impact Assessment : In a study assessing the removal efficiency of benzotriazoles from wastewater using sequencing batch reactors, researchers found that while conventional treatment methods partially removed these compounds, alternative strategies were necessary to prevent environmental contamination .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom in the propyl chain serves as a leaving group, enabling nucleophilic substitution (SN2) reactions.

Mechanism:

The bromopropyl group undergoes SN2 displacement by nucleophiles (e.g., hydroxide ions, amines, or thiolates) to form derivatives such as 3-propyl-1H-benzotriazole or substituted analogs .

Examples:

| Reaction Type | Nucleophile | Product | Conditions |

|---|---|---|---|

| SN2 | Hydroxide ion | 3-propyl-1H-benzotriazole | Aqueous solution, base |

| SN2 | Amine (e.g., NH₃) | 3-propylamino-1H-benzotriazole | Polar aprotic solvent |

The primary bromide structure facilitates efficient substitution due to minimal steric hindrance .

Benzotriazole Core Reactivity

The benzotriazole moiety exhibits reactivity typical of aromatic heterocycles:

-

Nitration : Substitution at the benzene ring can occur under acidic conditions (HNO₃/H₂SO₄) .

-

Arylation : Reaction with activated aryl halides yields 1-arylbenzotriazole derivatives .

-

Addition Reactions : Reactivity with carbonyl compounds (e.g., ketones, aldehydes) to form addition products .

Bromopropyl Group Reactivity

The bromopropyl chain may undergo:

-

Elimination (E2) : Formation of allylic derivatives under basic conditions, though less likely due to the primary bromide structure.

-

Cross-Coupling : Potential for transition-metal-catalyzed reactions (e.g., Suzuki coupling), though not explicitly documented for this compound.

Research Findings and Trends

-

Synthesis Optimization : Studies highlight solvent-free alkylation methods for improved efficiency .

-

Selective Reactivity : N-alkylation of benzotriazole derivatives often yields mixtures of 1- and 2-substituted isomers, requiring chromatographic separation .

-

Biological Implications : Alkyl derivatives exhibit reduced cytotoxicity compared to the parent benzotriazole, suggesting potential for therapeutic applications .

属性

分子式 |

C9H10BrN3 |

|---|---|

分子量 |

240.10 g/mol |

IUPAC 名称 |

1-(3-bromopropyl)benzotriazole |

InChI |

InChI=1S/C9H10BrN3/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2 |

InChI 键 |

BVDCQSJSEVYRCZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N=NN2CCCBr |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。